Home > Products > Screening Compounds P22169 > (+)-Quinolactacin A1
(+)-Quinolactacin A1 - 815576-68-2

(+)-Quinolactacin A1

Catalog Number: EVT-281367
CAS Number: 815576-68-2
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-(+)-Quinolactacin A1 is a natural product primarily known for its acetylcholinesterase inhibitory activity. [, , ] It is classified as a quinolone alkaloid and is often found in fungal species, particularly those associated with marine organisms. [, , ] This compound has garnered interest in scientific research due to its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. [, , ]

(-)-Quinolactacin A2

    Compound Description: (-)-Quinolactacin A2 is an acetylcholinesterase inhibitor [, ] and a diastereomer of (+)-Quinolactacin A1 [].

Quinolactacin B

    Compound Description: Quinolactacin B is an acetylcholinesterase inhibitor [] and exists as a racemate [].

Quinolactacin C1

    Compound Description: Quinolactacin C1 is an antifouling agent that shows strong activity against Bugula neritina larval settlement []. It is often found as a mixture with its diastereomer, Quinolactacin C2 [].

Quinolactacin C2

    Compound Description: Quinolactacin C2 is a diastereomer of Quinolactacin C1 and often found in a mixture with it []. The biological activity of the individual diastereomers has not been fully characterized.

Citrinin

    Compound Description: Citrinin is a mycotoxin produced by Penicillium citrinum []. While it shows no significant cytotoxic activity against the murine lymphomazelline L5178Y [], its hydrate derivative exhibits considerable cytotoxicity [].

Citrinin Hydrate

    Compound Description: Citrinin Hydrate is a derivative of Citrinin and exhibits notable cytotoxic activity against the murine lymphomazelline L5178Y [].

Meleagrin

    Compound Description: Meleagrin is a metabolite of Penicillium citrinum that demonstrates significant cytotoxic activity against the murine lymphomazelline L5178Y [].

Synthesis Analysis

The biosynthesis of Quinolactacin A1 involves a series of enzymatic reactions facilitated by non-ribosomal peptide synthetases (NRPSs). The process begins with the precursor N-methyl-2-aminobenzoylacetate, which is derived from the primary metabolite L-kynurenine through methylation, oxidative decarboxylation, and amide hydrolysis reactions.

Key Steps in Synthesis:

  1. Precursor Formation: L-kynurenine is transformed into the beta-keto acid precursor through a series of reactions.
  2. Incorporation: Two single-module NRPSs incorporate the beta-keto acid and L-isoleucine.
  3. Condensation: A Dieckmann condensation reaction occurs to form the gamma-lactam ring.
  4. Final Product: The spontaneous cyclization yields Quinolactacin A1.

The yield of this biosynthetic pathway can vary; initial methods achieved yields of approximately 8%, while improved techniques have reported yields up to 30% using isatoic anhydride as a starting material, although this also produced diastereomeric forms in an 8:1 ratio favoring Quinolactacin A2 over A1 .

Molecular Structure Analysis

Quinolactacin A1 has a molecular formula of C₁₅H₁₅N₃O₂ and a molecular weight of 270.33 g/mol. The structure features a quinolone core linked to a gamma-lactam moiety, which is crucial for its biological activity.

Structural Characteristics:

  • Quinoline Ring: Contributes to the compound's aromatic character and stability.
  • Gamma-Lactam Ring: Provides the necessary functional groups for interaction with biological targets.
  • Stereochemistry: The absolute stereochemistry was established through various synthetic routes and analysis, confirming its structural uniqueness among related compounds .
Chemical Reactions Analysis

Quinolactacin A1 participates in various chemical reactions, primarily involving hydrolysis and condensation processes. Under different conditions, it can undergo transformations that yield other quinolactacins or related compounds.

Notable Reactions:

  • Base-Mediated Decomposition: Quinolactacin A1 can decompose under basic conditions to form an equilibrium mixture with its diastereomer, demonstrating its reactivity .
  • Cyclization: The spontaneous cyclization from intermediate products leads to the formation of stable end products.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

Mechanism of Action

Quinolactacin A1 exerts its biological effects primarily through inhibition of acetylcholinesterase, an enzyme critical for neurotransmitter regulation in synapses. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.

Mechanistic Insights:

  • Binding Affinity: Quinolactacin A1 binds competitively to the active site of acetylcholinesterase.
  • TNF Production Inhibition: It also inhibits tumor necrosis factor production, suggesting anti-inflammatory properties that may contribute to its therapeutic profile .
Physical and Chemical Properties Analysis

Quinolactacin A1 exhibits several physical and chemical properties that are relevant for its application in research and pharmacology.

Key Properties:

  • Melting Point: Approximately 144.7–145.3 °C .
  • Solubility: Soluble in organic solvents like chloroform and methanol, which facilitates its extraction from fermentation broths.
  • Stability: The compound's stability can be influenced by pH and temperature, affecting its reactivity and potential applications.

These properties are essential for understanding how Quinolactacin A1 can be utilized in various scientific contexts.

Applications

Quinolactacin A1 has significant potential in several scientific fields:

  • Pharmacology: As an acetylcholinesterase inhibitor, it is being studied for its neuroprotective effects against Alzheimer's disease.
  • Anti-inflammatory Research: Its ability to inhibit tumor necrosis factor production positions it as a candidate for treating inflammatory conditions.
  • Synthetic Biology: Understanding its biosynthesis can inspire novel approaches to drug development and metabolic engineering.

The ongoing research into Quinolactacin A1 continues to unveil new applications and mechanisms that may contribute to advancements in medicinal chemistry and therapeutic strategies .

Historical Discovery and Taxonomic Origins of Quinolactacin A1

Isolation from Penicillium citrinum: Ecological and Taxonomic Context

Quinolactacin A1 was first isolated from the filamentous fungus Penicillium citrinum (strain 90648) during solid-state fermentation experiments. This species belongs to the Aspergillaceae family (order Eurotiales), a taxonomically diverse group known for producing bioactive secondary metabolites. P. citrinum thrives in soil ecosystems and decaying plant matter, where it plays a crucial saprophytic role in nutrient cycling. Its ecological adaptability extends to varied substrates, including fermented foods, where it competes microbiologically by producing specialized metabolites [1] [7].

The isolation of Quinolactacin A1 exemplifies the bioprospecting potential of Penicillium species. Historically, this genus gained prominence through the discovery of penicillin from P. notatum (later reclassified as P. rubens), which revolutionized antibiotic therapy [2] [6]. Taxonomically, P. citrinum is classified within the section Citrina, characterized by biverticillate conidiophores and rough-walled conidia. Genetically, strains like 90648 possess biosynthetic gene clusters enabling the synthesis of complex alkaloids, including quinolactacins [1] [7].

Table 1: Taxonomic Classification of Quinolactacin A1-Producing Fungus

RankClassification
KingdomFungi
PhylumAscomycota
ClassEurotiomycetes
OrderEurotiales
FamilyAspergillaceae
GenusPenicillium
Speciescitrinum
Strain90648

Chronological Evolution of Quinolactacin Family Discovery

The quinolactacins were discovered through incremental research spanning two decades, beginning with the earliest analogs:

  • 2000: Quinolactacins A, B, and C were isolated from an unidentified terrestrial Penicillium sp. (EPF-6) by Kakinuma’s team. These compounds showed inhibitory activity against tumor necrosis factor (TNF) production but had undetermined stereochemistry [5].
  • 2001: Kin et al. identified Quinolactacins A1 and A2 as diastereomers from P. citrinum 90648, establishing their absolute configurations and acetylcholinesterase (AChE) inhibitory activity [1].
  • 2006: Abe et al. reported Quinolactacins D1 and D2 from an Australian P. citrinum strain, along with "quinolactacide," which exhibited insecticidal activity against aphids [5].
  • 2020: Quinolactacin H was isolated from marine-derived Penicillium sp. ENP701 (East China Sea), marking the first discovery of this family from a marine organism. Its structure featured a unique magnesium-coordinated complex [5].

Table 2: Chronology of Quinolactacin Discoveries

YearCompound(s)Source FungusKey Properties
2000A, B, CPenicillium sp. EPF-6TNF inhibition; Undefined stereochemistry
2001A1, A2P. citrinum 90648AChE inhibition; Defined stereochemistry
2006D1, D2; QuinolactacideP. citrinum (Australia)Insecticidal activity (88% aphid mortality)
2020HMarine Penicillium sp.Biofilm inhibition; Magnesium complex

Comparative Analysis of Quinolactacin A1 with Analogues (A2, B, C, H)

Structural Variations

Quinolactacins share a tricyclic pyrroloquinoline core but differ in functional groups and stereochemistry:

  • Quinolactacin A1 vs. A2: These diastereomers differ only in the configuration at C-3a of the lactam ring. A1 exhibits the (S)-configuration, while A2 possesses the (R)-form [1] [3].
  • Quinolactacin B/C: Lack the γ-lactam ring present in A1/A2, featuring simpler quinolone scaffolds with reduced bioactivity breadth [5].
  • Quinolactacin H: Contains a γ-lactam like A1 but forms a dimeric structure coordinated via magnesium ions. This marine-derived analog also displays enantiomeric forms: (R)- and (S)-quinolactacin H [5].

Table 3: Structural and Functional Comparison of Key Quinolactacins

CompoundCore StructureKey Functional GroupsBioactivity
A1Pyrrolo[4,3-b]quinolineγ-Lactam; C-3a(S) configurationAChE inhibition (IC₅₀: ~10⁻⁶ M)
A2Pyrrolo[4,3-b]quinolineγ-Lactam; C-3a(R) configurationModerate AChE inhibition
B/C4-QuinoloneLinear prenyl chainsWeak TNF inhibition
HMagnesium-coordinated dimerγ-Lactam; Enantiomeric formsBiofilm inhibition (IC₅₀: 16.7–24.5 μM)

Bioactivity Profiles

Properties

CAS Number

815576-68-2

Product Name

Quinolactacin A1

IUPAC Name

(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

InChI

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1

InChI Key

FLHQAMWKNPOTDV-TVQRCGJNSA-N

SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Solubility

Soluble in DMSO

Synonyms

(+)-Quinolactacin A1

Canonical SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Isomeric SMILES

CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.